Alisol A

Vue d'ensemble

Description

Alisol A is one of the major active triterpenes isolated from Rhizoma Alismatis (RA), a famous Traditional Chinese Medicine widely used for diuretic, hypolipidemic, anti-nephrolithic, anti-atherosclerotic, anti-inflammatory, and anti-diabetic purposes .

Synthesis Analysis

More than 100 protostane triterpenoids have been isolated from the dried rhizomes of Alisma species, designated Alismatis rhizoma (AR), commonly used in Asian traditional medicine to treat inflammatory and vascular diseases . The main products are the alisols, with the lead compounds alisol-A/-B and their acetate derivatives being the most abundant products in the plant and the best-known bioactive products .

Molecular Structure Analysis

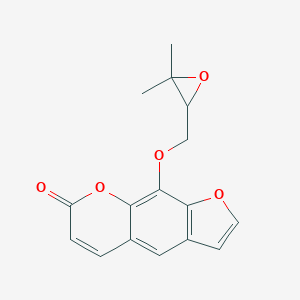

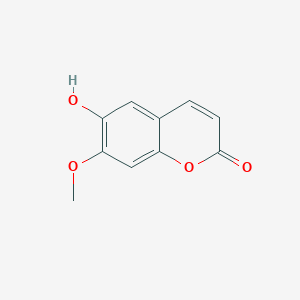

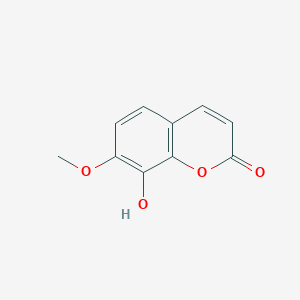

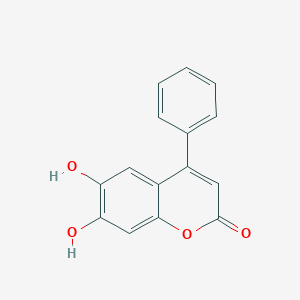

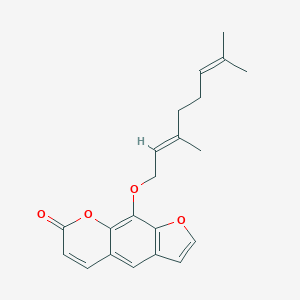

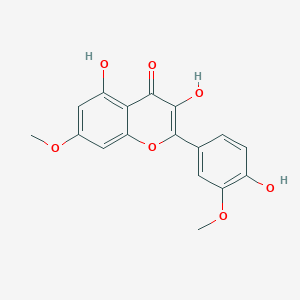

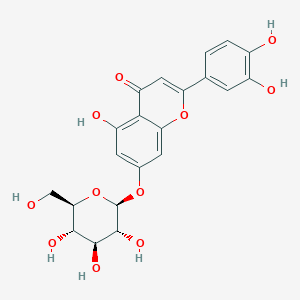

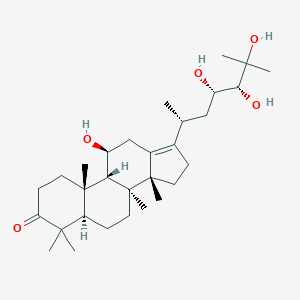

Alisol A has a molecular formula of C30H50O5 and an average mass of 490.715 Da .

Chemical Reactions Analysis

Alisol A 24-acetate and 23-acetate inter-transformed in solvents and the transformation rate was more rapid in protic solvents than in aprotic solvents .

Physical And Chemical Properties Analysis

Alisol A has a density of 1.1±0.1 g/cm3, a boiling point of 629.3±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.2 mmHg at 25°C .

Applications De Recherche Scientifique

Breast Cancer Treatment

- Scientific Field : Oncology

- Application Summary : Alisol A has been shown to suppress proliferation, migration, and invasion in human breast cancer MDA-MB-231 cells . It exhibits significant anti-proliferative effects related to autophagy induction .

- Methods of Application : The cytotoxic effects of Alisol A on the growth of human breast cancer cells were measured by MTT assay . Alisol A-induced autophagy was supported by the triggered autophagosome formation and increased LC3-II levels .

- Results : Alisol A arrested the cell cycle at G0/G1 phase. The expression level of cell cycle regulatory proteins cyclin D1 was significantly down regulated. In addition, the suppression of NF-κB and PI3K/Akt/mTOR pathways in MDA-MB-231 cells was observed .

Neuroprotection in Cerebral Ischaemia–Reperfusion Injury

- Scientific Field : Neurology

- Application Summary : Alisol A 24-acetate (24A) has been shown to have neuroprotective effects on cerebral ischaemia–reperfusion injury by regulating the PI3K/AKT pathway .

- Methods of Application : GCI/R mice were used to investigate the neuroprotective effect of 24A. Modified neurological deficit scores, Morris water maze and object recognition tests were used to evaluate behaviours .

- Results : 24A suppressed neurological deficits scores and improved GCI/R induced cognitive dysfunction. It also alleviated neuroinflammation, inhibited microglia and astrocytes proliferation, downregulated the expression of interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and inducible nitric oxide synthase (iNOS) in the GCI/R mice brain .

Anti-Osteoclastogenesis

- Scientific Field : Endocrinology

- Application Summary : Alisol A 24-acetate from Alisma canaliculatum has been investigated for its anti-osteoclastogenesis effects .

Alleviation of Arterial Plaque

- Scientific Field : Cardiology

- Application Summary : Alisol A has been shown to effectively inhibit the formation of arterial plaques and block the progression of atherosclerosis (AS) in ApoE−/− mice fed with a high-fat diet . It significantly reduced the expression of inflammatory cytokines in the aorta, including ICAM-1, IL-6, and MMP-9 .

- Methods of Application : The study used ApoE−/− mice fed with a high-fat diet to investigate the role of alisol A in anti-atherosclerosis .

- Results : Alisol A increased the expression of PPARα and PPARδ proteins in HepG2 cells and in liver tissue from ApoE−/− mice. It activated the AMPK/SIRT1 signaling pathway and NF-κB inhibitor IκBα in HepG2 cells .

Antiosteoporotic Effects

- Scientific Field : Endocrinology

- Application Summary : Alisol A-24 acetate from Alisma canaliculatum has been investigated for its antiosteoporotic effects .

Alleviation of Arterial Plaque

- Scientific Field : Cardiology

- Application Summary : Alisol A has been shown to effectively inhibit the formation of arterial plaques and block the progression of atherosclerosis (AS) in ApoE−/− mice fed with a high-fat diet . It significantly reduced the expression of inflammatory cytokines in the aorta, including ICAM-1, IL-6, and MMP-9 .

- Methods of Application : The study used ApoE−/− mice fed with a high-fat diet to investigate the role of alisol A in anti-atherosclerosis .

- Results : Alisol A increased the expression of PPARα and PPARδ proteins in HepG2 cells and in liver tissue from ApoE−/− mice. It activated the AMPK/SIRT1 signaling pathway and NF-κB inhibitor IκBα in HepG2 cells .

Antiosteoporotic Effects

- Scientific Field : Endocrinology

- Application Summary : Alisol A-24 acetate from Alisma canaliculatum has been investigated for its antiosteoporotic effects .

Neuroprotection Against Brain Aging

- Scientific Field : Neurology

- Application Summary : Alisol A (AA) is a triterpenoid with therapeutic potential for metabolic diseases, but whether it has a neuroprotective effect against brain aging caused by a high-fat diet (HFD) has not been investigated .

- Methods of Application : Six-month-old male C57BL6/J mice were exposed to a HFD with or without AA treatment for 12 weeks .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOSJVWYGXOFRP-UNPOXIGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941738 | |

| Record name | 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alisol A | |

CAS RN |

19885-10-0 | |

| Record name | Alisol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19885-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alisol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019885100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.